molecular formula C7H6IN3 B14069853 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine

3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine

Cat. No.: B14069853
M. Wt: 259.05 g/mol
InChI Key: POIGQBBBFWZKTB-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 4th position of the pyrrolo[3,2-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of n-iodosuccinimide (NIS) as the iodinating agent in a solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3rd position of the pyrrolo[3,2-c]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The choice of solvent, temperature, and reaction time can be optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: The iodine atom can be used as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1H-pyrrolo[3,2-c]pyridin-4-amine, while a Suzuki coupling reaction could introduce an aryl group at the 3rd position.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may interfere with signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position allows for versatile functionalization through various coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine

InChI

InChI=1S/C7H6IN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10)

InChI Key

POIGQBBBFWZKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)N

Origin of Product

United States

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